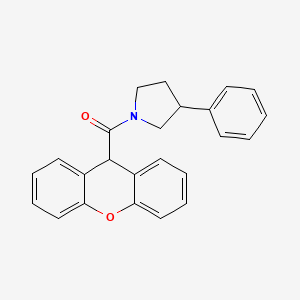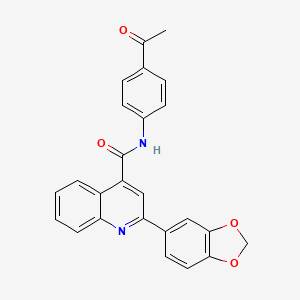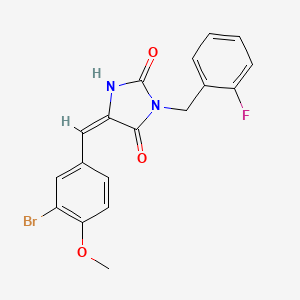![molecular formula C24H28N2O3S B11597743 (5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597743.png)
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-ciclohexil-5-[(2,7-dietoxi-naftalen-1-il)metilideno]-2-sulfanylidenimidazolidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo ciclohexilo, un derivado de naftaleno y un núcleo de imidazolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-ciclohexil-5-[(2,7-dietoxi-naftalen-1-il)metilideno]-2-sulfanylidenimidazolidin-4-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de imidazolidinona: Esto se puede lograr mediante la reacción de una diamina adecuada con un compuesto carbonílico en condiciones ácidas o básicas.
Introducción del grupo ciclohexilo: Este paso involucra la alquilación del núcleo de imidazolidinona con un haluro de ciclohexilo en presencia de una base.
Adición del derivado de naftaleno: El derivado de naftaleno se introduce mediante una reacción de condensación con el núcleo de imidazolidinona, a menudo utilizando un ácido o base fuerte como catalizador.
Modificación final:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-ciclohexil-5-[(2,7-dietoxi-naftalen-1-il)metilideno]-2-sulfanylidenimidazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, dando como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores en condiciones anhidras.
Sustitución: Diversos nucleófilos o electrófilos en presencia de catalizadores adecuados o bajo condiciones específicas de temperatura y presión.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los materiales avanzados.
Biología: Puede servir como una sonda o inhibidor en estudios bioquímicos, particularmente aquellos que involucran enzimas o vías que contienen azufre.
Medicina: El compuesto podría investigarse por sus posibles propiedades terapéuticas, como actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales con propiedades únicas, como alta estabilidad térmica o características ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-ciclohexil-5-[(2,7-dietoxi-naftalen-1-il)metilideno]-2-sulfanylidenimidazolidin-4-ona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a enzimas: Puede inhibir o activar enzimas uniéndose a sus sitios activos o sitios alostéricos.
Modulación de vías de señalización: El compuesto podría influir en las vías de señalización celular, lo que lleva a cambios en la expresión génica, la actividad proteica o el comportamiento celular.
Interacción con membranas celulares: Puede alterar las propiedades de las membranas celulares, afectando las proteínas y receptores unidos a la membrana.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar, utilizado en varias reacciones de síntesis orgánica.
Solución de lactato de Ringer: Una mezcla de compuestos utilizada en aplicaciones médicas, con algunas similitudes estructurales en términos de grupos funcionales.
Singularidad
(5Z)-3-ciclohexil-5-[(2,7-dietoxi-naftalen-1-il)metilideno]-2-sulfanylidenimidazolidin-4-ona es única debido a su estructura compleja, que combina un grupo ciclohexilo, un derivado de naftaleno y un núcleo de imidazolidinona. Esta combinación única de grupos funcionales y elementos estructurales le confiere al compuesto propiedades químicas y biológicas distintas, convirtiéndolo en un objetivo valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C24H28N2O3S |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C24H28N2O3S/c1-3-28-18-12-10-16-11-13-22(29-4-2)20(19(16)14-18)15-21-23(27)26(24(30)25-21)17-8-6-5-7-9-17/h10-15,17H,3-9H2,1-2H3,(H,25,30)/b21-15- |
Clave InChI |
PDNHMFZMNAPAFN-QNGOZBTKSA-N |
SMILES isomérico |
CCOC1=CC2=C(C=C1)C=CC(=C2/C=C\3/C(=O)N(C(=S)N3)C4CCCCC4)OCC |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)N(C(=S)N3)C4CCCCC4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11597665.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11597667.png)


![N,N-diethyl-4-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B11597689.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11597691.png)
![2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11597698.png)
![{4-[6-(4-Fluorophenoxy)hexyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11597704.png)

![(2E)-3-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11597713.png)
![2-[(4E)-4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11597718.png)

![(5Z)-2-(4-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597722.png)
![4-[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B11597746.png)
